molecular formula C19H40N4O14S B607627 Gentamicin X2 sulfate CAS No. 57793-88-1

Gentamicin X2 sulfate

Cat. No.: B607627
CAS No.: 57793-88-1
M. Wt: 580.6
InChI Key: WRDONMCALIGOQR-NJWRRGAYSA-N
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Biological Activity

Gentamicin X2 sulfate is a minor component of the gentamicin complex, which is a widely used aminoglycoside antibiotic effective against various Gram-negative bacterial infections. This article delves into the biological activity of this compound, focusing on its mechanism of action, safety profile, and therapeutic potential, supported by data tables and relevant case studies.

Overview of Gentamicin X2

Gentamicin is composed of multiple components, with gentamicin X2 being noted for its significant biological activity. It has been shown to possess potent readthrough capabilities, which allow it to bypass premature stop codons in mRNA, thereby facilitating the production of full-length proteins. This property positions gentamicin X2 as a promising therapeutic agent for genetic disorders caused by nonsense mutations.

Gentamicin X2 functions primarily as a protein synthesis inhibitor. It binds to the 30S ribosomal subunit, disrupting the initiation complex and leading to misreading of mRNA. This results in the production of nonfunctional proteins or the induction of readthrough at stop codons.

Key Findings on Readthrough Activity

  • Cytotoxicity Assays : In vitro studies have demonstrated that gentamicin X2 exhibits a superior safety/readthrough ratio compared to other aminoglycosides like G418. The effective concentration (EC) required to induce readthrough activity was determined to be 19 ± 6 µM, significantly outperforming other components in its class (Table 1) .
  • In Vivo Safety Profile : In animal studies, gentamicin X2 was better tolerated than G418. At higher doses (40 mg/kg), no significant weight loss or mortality was observed in rats treated with gentamicin X2, while G418 at 20 mg/kg resulted in substantial weight loss and fatalities (Table 2) .

Comparative Efficacy and Safety

Aminoglycoside EC 2X (µM) Max Fold Induction Safety Profile
Gentamicin X219 ± 639 ± 31Superior
G4189 ± 544 ± 19Inferior
Gentamicin C1High (not specified)LowModerate

Table 1: Comparative efficacy of gentamicin components based on readthrough activity and safety profile.

Nephrotoxicity Assessment

Nephrotoxicity is a critical concern with aminoglycosides. In studies comparing gentamicin X2 and G418, markers for kidney damage such as albumin and clusterin were significantly elevated in the G418 group but remained stable in the gentamicin X2 group, indicating reduced nephrotoxic effects (Table 3) .

Parameter Gentamicin X2 (40 mg/kg) G418 (20 mg/kg)
Albumin LevelsNormalElevated
Clusterin LevelsNormalElevated
Weight Change (%)-5%-35%

Table 3: Nephrotoxicity markers in rat models.

Case Studies and Clinical Implications

Several studies have highlighted the clinical implications of gentamicin X2:

  • Case Study on Genetic Disorders : A study evaluated the use of gentamicin X2 in patients with Duchenne Muscular Dystrophy (DMD), where it was found to improve dystrophin production by inducing readthrough at premature stop codons .
  • Potential for Broader Applications : Given its favorable safety profile and efficacy in promoting protein synthesis, gentamicin X2 shows potential for treating various genetic disorders beyond DMD, including cystic fibrosis and certain forms of cancer where stop codon mutations are prevalent .

Properties

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N4O10.H2O4S/c1-19(29)5-30-18(13(28)16(19)23-2)33-15-7(21)3-6(20)14(12(15)27)32-17-9(22)11(26)10(25)8(4-24)31-17;1-5(2,3)4/h6-18,23-29H,3-5,20-22H2,1-2H3;(H2,1,2,3,4)/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDONMCALIGOQR-NJWRRGAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40N4O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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